N-(2-methyl-3-nitrobenzyl)propan-2-amine
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Overview
Description
N-(2-methyl-3-nitrobenzyl)propan-2-amine is an organic compound characterized by the presence of a nitro group, a methyl group, and an amine group attached to a benzyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-nitrobenzyl)propan-2-amine typically involves the nitration of 2-methylbenzylamine followed by reductive amination. The nitration process introduces the nitro group into the benzylamine structure, and subsequent reductive amination with propan-2-amine yields the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as hydrogen gas or metal hydrides for the amination step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-nitrobenzyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The benzylamine structure allows for electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal hydrides (e.g., lithium aluminum hydride).
Reduction: Strong oxidizing agents (e.g., potassium permanganate).
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed
Reduction: Formation of 2-methyl-3-aminobenzylpropan-2-amine.
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
N-(2-methyl-3-nitrobenzyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrobenzyl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The amine group can form hydrogen bonds and electrostatic
Properties
IUPAC Name |
N-[(2-methyl-3-nitrophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-7-10-5-4-6-11(9(10)3)13(14)15/h4-6,8,12H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQQNXDSKPNNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CNC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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